molecular formula C29H34N4O4S2 B12372658 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(naphthalen-2-ylmethyl)-N-[2-(4-sulfamoylphenyl)ethyl]pentanamide

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(naphthalen-2-ylmethyl)-N-[2-(4-sulfamoylphenyl)ethyl]pentanamide

Cat. No.: B12372658
M. Wt: 566.7 g/mol
InChI Key: GQUWEVAYCADWIY-NSVAZKTRSA-N
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Description

The compound 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(naphthalen-2-ylmethyl)-N-[2-(4-sulfamoylphenyl)ethyl]pentanamide is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a thieno[3,4-d]imidazole core, a naphthalen-2-ylmethyl group, and a sulfamoylphenyl ethyl chain, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(naphthalen-2-ylmethyl)-N-[2-(4-sulfamoylphenyl)ethyl]pentanamide involves multiple steps, including the formation of the thieno[3,4-d]imidazole core, the attachment of the naphthalen-2-ylmethyl group, and the incorporation of the sulfamoylphenyl ethyl chain. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts or reagents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for scalability, ensuring high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

The compound 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(naphthalen-2-ylmethyl)-N-[2-(4-sulfamoylphenyl)ethyl]pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where certain groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

The compound 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(naphthalen-2-ylmethyl)-N-[2-(4-sulfamoylphenyl)ethyl]pentanamide

    Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound may have biological activity, making it a candidate for studying biochemical pathways and interactions.

    Medicine: Its unique structure could be explored for potential therapeutic applications, such as drug development.

    Industry: The compound may have applications in materials science, such as the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(naphthalen-2-ylmethyl)-N-[2-(4-sulfamoylphenyl)ethyl]pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. Understanding these interactions can provide insights into its potential therapeutic effects and guide further research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno[3,4-d]imidazole derivatives and molecules with naphthalen-2-ylmethyl or sulfamoylphenyl groups. These compounds may share some structural features and biological activities.

Uniqueness

The uniqueness of 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(naphthalen-2-ylmethyl)-N-[2-(4-sulfamoylphenyl)ethyl]pentanamide lies in its specific combination of functional groups and its potential to interact with multiple molecular targets. This makes it a valuable compound for exploring new scientific and therapeutic avenues.

Properties

Molecular Formula

C29H34N4O4S2

Molecular Weight

566.7 g/mol

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(naphthalen-2-ylmethyl)-N-[2-(4-sulfamoylphenyl)ethyl]pentanamide

InChI

InChI=1S/C29H34N4O4S2/c30-39(36,37)24-13-10-20(11-14-24)15-16-33(18-21-9-12-22-5-1-2-6-23(22)17-21)27(34)8-4-3-7-26-28-25(19-38-26)31-29(35)32-28/h1-2,5-6,9-14,17,25-26,28H,3-4,7-8,15-16,18-19H2,(H2,30,36,37)(H2,31,32,35)/t25-,26-,28-/m0/s1

InChI Key

GQUWEVAYCADWIY-NSVAZKTRSA-N

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)N(CCC3=CC=C(C=C3)S(=O)(=O)N)CC4=CC5=CC=CC=C5C=C4)NC(=O)N2

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)N(CCC3=CC=C(C=C3)S(=O)(=O)N)CC4=CC5=CC=CC=C5C=C4)NC(=O)N2

Origin of Product

United States

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